molecular formula C17H37NO2 B1617310 Tetrabutylammonium formate CAS No. 35733-58-5

Tetrabutylammonium formate

Cat. No. B1617310
CAS RN: 35733-58-5
M. Wt: 287.5 g/mol
InChI Key: SNMZANHSFVMKKA-UHFFFAOYSA-M
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Description

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+ . It is used in the research laboratory to prepare lipophilic salts of inorganic anions . Tetrabutylammonium formate is a specific form of tetrabutylammonium that has been used as a catalyst in the reduction of carbon dioxide .


Synthesis Analysis

This compound can be synthesized through the solvent-free N-formylation of amines with CO2 and hydrosilane . This reaction is catalyzed by Tetrabutylammonium acetate (TBAA) and results in the formation of formamides . The reaction occurs rapidly, within 24 hours, and under mild conditions at a temperature of 60°C .


Molecular Structure Analysis

The molecular formula of this compound is C16H36N. CHO2 . The structure of Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ .


Chemical Reactions Analysis

This compound has been used as a catalyst in the reduction of carbon dioxide . This reaction achieved 99 percent selectivity and produced the desired formate product with a 98 percent yield .

Scientific Research Applications

Ecotoxicological and Antimicrobial Properties

Tetrabutylammonium (TBA) salts, including tetrabutylammonium formate, have been explored for their interesting chemical and biological properties. These compounds are soluble in water and organic solvents, producing conducting solutions. They have demonstrated effectiveness against certain Gram-negative as well as Gram-positive bacteria and have shown an impact on proteins such as bovine serum albumin (BSA) and catalase (CAT) (Saadeh et al., 2009).

Electrochemical Reduction of CO2

Tetrabutylammonium salts, including formate, have been used in the electrochemical reduction of CO2 in various mediums. For instance, they have facilitated the efficient reduction of CO2 to hydrocarbons, indicating their potential use in carbon capture technologies (Saeki et al., 1995).

Dielectric Spectroscopy

The dielectric properties of aqueous this compound solutions have been studied, revealing an increase in dielectric relaxation time and activation enthalpy compared to pure water. These findings are significant for understanding the structural effects of these ions on water and their potential applications in various fields (Loginova et al., 2005).

Solvent-Free Synthesis

This compound has been utilized in the solvent-free synthesis of various chemicals, such as silyl formates, formamides, and aldehydes. This approach, using carbon dioxide as a C1 source, represents a more environmentally friendly method of chemical synthesis (Murata et al., 2020).

HPLC Analysis

In the field of analytical chemistry, this compound has been used in high-performance liquid chromatography (HPLC) for the quantification of various compounds. This highlights its role in enhancing analytical methods for detecting and analyzing chemical substances (Lee & Abendroth, 1983).

Electrochemical Behavior in Batteries

This compound has been studied for its effects on the electrochemical behavior of batteries, particularly in enhancing overpotential and affecting the crystalline structure of battery components. This research is crucial for the development of more efficient and durable battery technologies (Rezaei & Taki, 2008).

Mechanism of Action

While the exact mechanism of action for Tetrabutylammonium formate is not specified in the search results, it is known that Tetrabutylammonium salts are often used as phase transfer catalysts .

Safety and Hazards

Tetrabutylammonium formate should be handled with care. It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Future Directions

Tetrabutylammonium formate shows promise in the field of carbon dioxide reduction . Its high selectivity, stability, and activity, along with its potential for reusability, make it a promising catalyst for future research . The efficient transformation technique of CO2 to silyl formate will expand the possibilities for CO2 utilization as a chemical feedstock .

properties

IUPAC Name

tetrabutylazanium;formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CH2O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;1H,(H,2,3)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMZANHSFVMKKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189275
Record name Tetrabutylammonium formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35733-58-5
Record name Tetrabutylammonium formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35733-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035733585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium formate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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